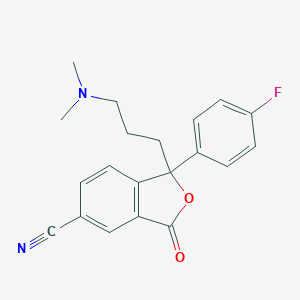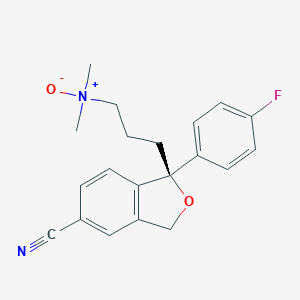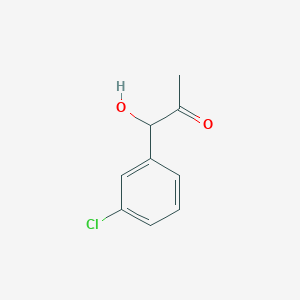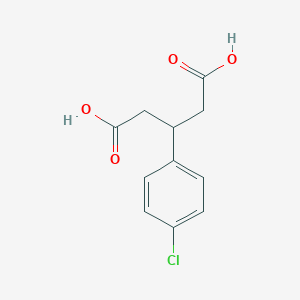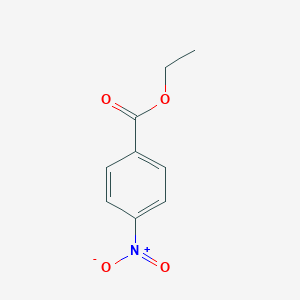![molecular formula C21H20N2O7 B195703 (2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 60342-79-2](/img/structure/B195703.png)
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as BIA 10-2474, is a small molecule drug candidate that was developed as a potential treatment for chronic pain. However, during clinical trials in 2016, the drug caused severe adverse effects in several patients, leading to the suspension of the trials and the subsequent investigation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
Benzazepine Derivatives in Chemical Synthesis
Benzazepine Derivatives and Hydrogen-bonded Assembly : A study by Guerrero et al. (2014) investigated benzazepine derivatives, including their hydrogen-bonded assembly in various dimensions. This research contributes to understanding the structural and chemical properties of benzazepine-related compounds (Guerrero et al., 2014).
Synthesis of Tetrahydro-1-benzazepine-2-carboxylic Acids : In another study, Guerrero et al. (2020) reported a method for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids, showcasing the versatility of these compounds in chemical synthesis (Guerrero et al., 2020).
Chemical Synthesis Techniques
Friedel–Crafts Chemistry for Benzazepine Synthesis : El-Aal and Khalaf (2013) utilized Friedel–Crafts cyclialkylations for the synthesis of benzo[b][1]benzazepine derivatives, demonstrating an efficient approach to polytricyclic amines (El-Aal & Khalaf, 2013).
Synthesis of CCR5 Antagonists : Ikemoto et al. (2005) developed a practical method for synthesizing CCR5 antagonists that involve benzazepine structures, indicating the compound's potential in medicinal chemistry (Ikemoto et al., 2005).
Structural and Mechanistic Studies
Benzazepine Derivatives in Structural Studies : A chapter by Kasparek (1974) discusses the structural aspects of benzazepines, providing insights into the chemical and physical characteristics of these compounds (Kasparek, 1974).
Dopaminergic Activity of Benzazepines : Pfeiffer et al. (1982) studied the dopaminergic activity of certain benzazepine derivatives, highlighting their relevance in neurological research (Pfeiffer et al., 1982).
Synthesis and Applications
- Novel Synthesis Approaches : Ackerman et al. (1972) demonstrated a new synthesis method for benzazepine derivatives, illustrating the compound's utility in organic synthesis (Ackerman et al., 1972).
Eigenschaften
CAS-Nummer |
60342-79-2 |
|---|---|
Produktname |
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
Molekularformel |
C21H20N2O7 |
Molekulargewicht |
412.4 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-6-(benzo[b][1]benzazepine-11-carbonylamino)-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H20N2O7/c24-15-16(25)18(20(27)28)30-19(17(15)26)22-21(29)23-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)23/h1-10,15-19,24-26H,(H,22,29)(H,27,28)/t15-,16-,17+,18-,19?/m0/s1 |
InChI-Schlüssel |
VKZWFMGCAPKSML-BMMZCLLGSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)NC4C(C(C(C(O4)C(=O)O)O)O)O |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
β-D-Glucopyranuronic acid, 1-deoxy-1-[(5H-dibenz[b,f]azepin-5-ylcarbonyl)amino]- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




